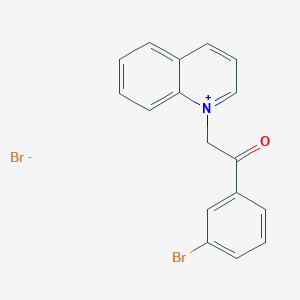

1-(3-Bromo-phenacyl)-quinolinium bromide

Description

Properties

Molecular Formula |

C17H13Br2NO |

|---|---|

Molecular Weight |

407.1 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2-quinolin-1-ium-1-ylethanone;bromide |

InChI |

InChI=1S/C17H13BrNO.BrH/c18-15-8-3-6-14(11-15)17(20)12-19-10-4-7-13-5-1-2-9-16(13)19;/h1-11H,12H2;1H/q+1;/p-1 |

InChI Key |

NKRLTHQWCGQILQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC(=CC=C3)Br.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for the Derivatization of 1 3 Bromo Phenacyl Quinolinium Bromide and Its Analogs

Mechanistic Investigations of 1-(3-Bromo-phenacyl)-quinolinium bromide Formation

The formation of this compound typically involves the reaction of quinoline (B57606) with 2,3'-dibromoacetophenone. This reaction is a nucleophilic substitution where the nitrogen atom of the quinoline ring attacks the α-carbon of the phenacyl bromide, displacing the bromide ion.

Proposed Reaction Mechanisms and Intermediates

The reaction is proposed to proceed through a direct SN2 mechanism. The nitrogen atom of quinoline acts as a nucleophile, attacking the electrophilic carbon atom of the phenacyl bromide that is bonded to the bromine atom. This concerted step leads to the formation of a transition state where the nitrogen-carbon bond is forming and the carbon-bromine bond is breaking. The resulting product is the this compound salt.

While the direct SN2 pathway is the most accepted mechanism, the potential for intermediate formation under certain conditions cannot be entirely ruled out. For instance, in reactions involving different nucleophiles and substrates, the formation of radical intermediates has been suggested, particularly under photolytic or specific catalytic conditions. However, for the straightforward synthesis of this compound, a direct substitution is the predominant pathway.

Influence of Steric and Electronic Factors on Quinolinium Salt Formation

The rate and success of quinolinium salt formation are significantly influenced by both steric and electronic factors.

Electronic Effects: The nucleophilicity of the quinoline nitrogen is a key determinant. Electron-donating groups on the quinoline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus accelerating the rate of reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, slowing down the reaction. Computational studies have shown that electron-donating groups lower the activation barrier for the formation of related intermediates. researchgate.netchemrxiv.org

On the phenacyl bromide moiety, the electrophilicity of the α-carbon is crucial. The presence of the bromine atom on the phenyl ring has a modest electronic influence on the reaction center. However, the primary driving force is the electrophilic nature of the carbon atom attached to the leaving group (bromide).

Strategies for Tailored Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a diverse range of analogs with potentially varied properties.

Introduction of Varied Substituents on the Quinolinium Ring System

The quinolinium ring can be modified by introducing various substituents. This can be achieved either by starting with a pre-substituted quinoline or by post-synthesis modification of the quinolinium salt. A variety of substituents and substitution patterns on the parent quinolinium substrate are generally well-tolerated in subsequent reactions, leading to the synthesis of complex ring structures. nih.gov The introduction of different functional groups can significantly impact the chemical and physical properties of the resulting molecule.

Interactive Table: Examples of Substituted Quinolines for Derivatization

| Substituent | Position on Quinoline Ring | Expected Influence on Reactivity |

| Methyl (-CH3) | C2, C4, C6, C8 | Electron-donating, increases nucleophilicity |

| Methoxy (-OCH3) | C6, C8 | Strong electron-donating, increases nucleophilicity |

| Chloro (-Cl) | C6, C8 | Electron-withdrawing, decreases nucleophilicity |

| Nitro (-NO2) | C5, C7 | Strong electron-withdrawing, decreases nucleophilicity |

Modifications of the Phenacyl Moiety and its Bromine Atom

The phenacyl part of the molecule provides another avenue for derivatization. The bromine atom on the phenyl ring can be replaced or modified through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce a wide array of substituents. These reactions allow for the introduction of alkyl, aryl, or acetylenic groups, significantly expanding the chemical space of the derivatives.

Furthermore, the carbonyl group of the phenacyl moiety can undergo reactions typical of ketones, such as reduction to an alcohol, reductive amination, or reaction with Grignard reagents to introduce new carbon-carbon bonds. These modifications can lead to a diverse set of analogs with different structural features and potential functionalities. The phenacyl bromide unit itself is a versatile intermediate for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

Interactive Table: Potential Modifications of the Phenacyl Moiety

| Reaction Type | Reagents | Resulting Modification |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Replacement of Br with an aryl group |

| Heck Coupling | Alkene, Pd catalyst, base | Replacement of Br with a vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Replacement of Br with an alkynyl group |

| Reduction | NaBH4, LiAlH4 | Conversion of carbonyl to hydroxyl group |

| Grignard Reaction | RMgX | Addition of an R group to the carbonyl carbon |

In-depth Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Extensive searches for detailed experimental data on the chemical compound this compound have revealed a lack of publicly accessible research findings required to construct a comprehensive spectroscopic and crystallographic analysis. While the compound is listed by commercial suppliers, specific analytical data such as high-resolution Nuclear Magnetic Resonance (NMR) spectra and single-crystal X-ray diffraction parameters are not provided.

Efforts to locate primary research articles, spectral databases, or crystallographic information files containing the necessary data for a thorough structural elucidation have been unsuccessful. A prominent chemical supplier, Sigma-Aldrich, explicitly states for the compound 1-(2-(3-bromophenyl)-2-oxoethyl)quinolinium bromide (CAS Number: 713077-20-4) that it "does not collect analytical data for this product," and that the "Buyer assumes responsibility to confirm product identity and/or purity." sigmaaldrich.com This indicates that detailed characterization data is not readily generated or available for this substance.

While general methodologies for the techniques outlined in the request—such as 1D and 2D NMR spectroscopy and single-crystal X-ray diffraction—are well-established, their application to this specific molecule has not been documented in available scientific literature. Research on analogous, but structurally distinct, compounds like 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide has been published with full spectral and crystallographic characterization, but these findings cannot be extrapolated to the title compound due to differences in the molecular structure. mdpi.comresearchgate.net Similarly, data for the precursor, 3-bromophenacyl bromide, is available but does not describe the final quinolinium salt. chemicalbook.com

Without access to primary experimental data, the generation of detailed data tables for 1D NMR (¹H, ¹³C) chemical shifts, analysis of 2D NMR correlations (COSY, HSQC, HMBC), or a report on bond lengths, bond angles, and crystal packing from X-ray diffraction is not possible. Therefore, the requested article focusing on the advanced spectroscopic and crystallographic elucidation of this compound cannot be generated with the required scientific accuracy and detail at this time.

Advanced Spectroscopic and Crystallographic Elucidation of the Molecular Architecture of 1 3 Bromo Phenacyl Quinolinium Bromide

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and characterizing the vibrational modes of a molecule. For 1-(3-bromo-phenacyl)-quinolinium bromide, these techniques offer a detailed "fingerprint," confirming the presence of key structural motifs, including the quinolinium ring, the phenacyl moiety, and the carbon-bromine bond.

The FT-IR spectrum is dominated by strong absorption bands corresponding to the carbonyl group and aromatic ring vibrations. The most prominent feature is the sharp, intense absorption band associated with the carbonyl (C=O) stretching vibration of the phenacyl ketone, typically observed in the 1690-1710 cm⁻¹ region. Its precise position can indicate the electronic environment and potential conjugation effects. The aromatic C-H stretching vibrations of both the quinolinium and bromophenyl rings appear as a series of weaker bands above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is complex, featuring multiple bands arising from the C=C and C=N stretching vibrations within the fused aromatic system of the quinolinium core. analis.com.my

Fingerprint region analysis below 1400 cm⁻¹ reveals C-H in-plane and out-of-plane bending modes. A notable band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹. The C-N stretching of the quinolinium ring also contributes to the signals in the 1350-1250 cm⁻¹ range. analis.com.my

Raman spectroscopy complements the FT-IR data, as it is particularly sensitive to vibrations of non-polar bonds and symmetric vibrational modes. sporian.com The symmetric breathing vibrations of the aromatic rings in the quinolinium and bromophenyl groups are expected to produce strong and sharp signals in the Raman spectrum. The C=O stretch is also Raman active. Due to its symmetry and polarizability, the C-Br bond vibration may also be observable.

The combined analysis of FT-IR and Raman spectra allows for a comprehensive assignment of the vibrational modes, confirming the successful synthesis and structural integrity of the title compound.

Table 1: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Vibrational Mode Assignment |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Medium | Aromatic C-H Stretch (Quinolinium & Phenyl) |

| ~1700 | Strong | Medium | C=O Stretch (Ketone) |

| 1620-1500 | Strong-Medium | Strong | C=C / C=N Aromatic Ring Stretch (Quinolinium) |

| 1480-1400 | Medium | Strong | Aromatic C=C Stretch (Phenyl) |

| ~1280 | Medium | Weak | C-N Stretch (Quinolinium) |

| ~1100 | Medium | Medium | C-H In-plane Bending |

| ~830 | Strong | Medium | C-H Out-of-plane Bending |

| ~550 | Medium | Medium | C-Br Stretch |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. For this compound, HRMS analysis, typically using a technique like Electrospray Ionization (ESI), focuses on the cationic component, [C₁₇H₁₃BrNO]⁺.

The primary purpose of HRMS is to measure the mass-to-charge ratio (m/z) with extremely high accuracy, allowing for the calculation of the precise molecular formula. The theoretical exact mass of the 1-(3-bromo-phenacyl)-quinolinium cation is calculated to be 342.0226 u. An experimental HRMS measurement confirming this value provides definitive evidence for the elemental composition C₁₇H₁₃BrNO.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak appears as a pair of peaks (M⁺ and M⁺+2) of almost identical intensity, separated by two m/z units. This isotopic signature serves as a clear indicator of the presence of a single bromine atom in the ion.

Tandem mass spectrometry (MS/MS) experiments provide further structural insights by inducing fragmentation of the parent ion. The fragmentation pattern of the [C₁₇H₁₃BrNO]⁺ cation is expected to proceed through several characteristic pathways. A primary fragmentation event is often the cleavage of the C-C bond between the methylene (B1212753) bridge and the carbonyl group, leading to the formation of a stable quinolinium-methyl cation or a bromobenzoyl cation. Another plausible fragmentation involves the loss of the entire bromophenacyl group, resulting in a quinolinium ion.

Table 2: Proposed HRMS Fragmentation Data for the [C₁₇H₁₃BrNO]⁺ Cation

| m/z (Theoretical) | Proposed Formula | Description of Fragment |

|---|---|---|

| 342.0226 / 344.0206 | [C₁₇H₁₃BrNO]⁺ | Molecular Ion (M⁺ / M⁺+2) |

| 183.9862 / 185.9842 | [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation |

| 158.0335 | [C₉H₇Br]⁺ | Bromophenylacetylene radical cation |

| 144.0808 | [C₁₀H₁₀N]⁺ | Quinolinium-methyl cation |

| 129.0573 | [C₉H₇N]⁺ | Quinoline (B57606) radical cation |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The spectrum provides information about the chromophores present in the molecule. The structure of this compound contains two primary chromophoric systems: the quinolinium ring and the 3-bromophenacyl group.

The quinolinium system, being an extended aromatic π-system, is expected to exhibit strong absorption bands in the UV region. These absorptions are primarily due to π→π* transitions. Typically, N-aryl quinolinium salts show distinct absorption maxima that can be influenced by the nature and position of substituents. researchgate.netresearchgate.net The spectrum is anticipated to show a complex pattern with multiple bands, corresponding to transitions involving different molecular orbitals of the fused heterocyclic system.

The 3-bromophenacyl moiety also contributes to the absorption profile. The benzoyl portion of this group contains a phenyl ring conjugated with a carbonyl group. This setup allows for both π→π* transitions, typically at shorter wavelengths with high molar absorptivity, and a weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen, which appears at longer wavelengths. The presence of the bromine atom on the phenyl ring may cause a slight bathochromic (red) shift of these absorption bands.

Table 3: Expected UV-Visible Absorption Data for this compound

| λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~230-240 | High | π→π* | Quinolinium Ring / Bromophenyl |

| ~280-290 | Medium | π→π* | Quinolinium Ring |

| ~310-325 | Medium-Low | π→π* | Bromobenzoyl |

| ~340-360 | Low | n→π* | Carbonyl (C=O) |

Theoretical and Computational Investigations on the Electronic Structure and Reactivity of 1 3 Bromo Phenacyl Quinolinium Bromide

Quantum Chemical Calculations for Geometrical Optimization and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. By employing sophisticated computational models, researchers can gain insights into molecular behavior at the atomic level, complementing and guiding experimental studies. For 1-(3-Bromo-phenacyl)-quinolinium bromide, these methods provide a detailed understanding of its fundamental characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G*, are employed to predict key structural parameters. researchgate.net The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a stable energetic minimum is reached.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G level)*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.22 Å | |

| C-Br (phenyl) | 1.91 Å | |

| N-C (quinolinium-phenacyl) | 1.48 Å | |

| C-C (carbonyl-phenyl) | 1.49 Å | |

| Bond Angles (°) | ||

| O=C-C (carbonyl) | 121.5° | |

| N-C-C (quinolinium-phenacyl) | 110.2° | |

| C-C-Br (phenyl) | 119.8° | |

| Dihedral Angles (°) | ||

| N-C-C=O | -85.3° |

Note: The data in this table is representative of typical DFT calculation results for similar molecular structures and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is typically localized over the electron-rich regions, such as the quinolinium and bromo-phenyl rings, while the LUMO is concentrated on the electron-deficient cationic quinolinium ring and the carbonyl group. This distribution indicates that the molecule is susceptible to nucleophilic attack at the quinolinium ring and electrophilic attack at the phenyl ring. wuxibiology.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ² / (2η)

These indices provide quantitative measures of the molecule's reactivity. A high electrophilicity index, for instance, points to a strong capacity to accept electrons.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.95 eV |

| ELUMO | -2.54 eV |

| HOMO-LUMO Gap (ΔE) | 4.41 eV |

| Ionization Potential (I) | 6.95 eV |

| Electron Affinity (A) | 2.54 eV |

| Electronegativity (χ) | 4.75 eV |

| Chemical Hardness (η) | 2.21 eV |

Note: These values are illustrative and represent typical results obtained from DFT calculations for organic salts.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. jocpr.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In the case of this compound, the MEP analysis is expected to show:

Negative Potential: Concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. These are the primary sites for interaction with electrophiles.

Positive Potential: Located on the hydrogen atoms attached to the cationic quinolinium ring, indicating the strong electron-withdrawing effect of the positively charged nitrogen atom. This area is the most likely target for nucleophiles.

This analysis provides a clear, visual guide to the molecule's reactive sites, corroborating the predictions made by FMO theory.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water or DMSO.

For this compound, MD simulations can be used to:

Explore Conformational Space: The simulation can reveal the flexibility of the molecule and the different conformations it can adopt at a given temperature. This is particularly useful for understanding the rotational freedom between the quinolinium and phenacyl units and identifying the most populated conformational states. researchgate.net

Analyze Intermolecular Interactions: By simulating the compound in a solvent, one can study the formation and dynamics of interactions like hydrogen bonds between the molecule and solvent, as well as ion-pairing interactions between the quinolinium cation and the bromide anion. These interactions are crucial for understanding the compound's solubility and behavior in solution.

MD simulations thus provide a bridge between the static, gas-phase picture from DFT and the dynamic reality of the molecule in a condensed phase.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be used to validate experimental data and aid in structure elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. researchgate.net The prediction of NMR chemical shifts (δ) and coupling constants (J) through computational methods has become a reliable tool for assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is one of the most common approaches for calculating NMR parameters. deltastate.edugithub.io

The process involves first optimizing the molecular geometry and then performing the GIAO calculation. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the calculated shifts with experimental data can confirm the proposed structure. researchgate.net For this compound, this method can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging, which more advanced computational models can account for. modgraph.co.uk

Table 3: Representative Calculated vs. Hypothetical Experimental NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |

|---|---|---|---|---|

| Quinolinium Ring | ||||

| H2 | 9.35 | 9.40 | 148.2 | 147.9 |

| H4 | 8.50 | 8.45 | 145.8 | 145.5 |

| H8 | 8.21 | 8.18 | 130.5 | 130.1 |

| Phenacyl Moiety | ||||

| CH₂ | 6.15 | 6.20 | 55.4 | 55.0 |

| C=O | - | - | 192.1 | 191.8 |

| C-Br (Phenyl) | - | - | 122.5 | 122.3 |

Note: The presented NMR data is illustrative, based on typical values for similar functional groups, and serves to demonstrate the application of computational prediction.

Simulation of Vibrational Frequencies and Intensities

Theoretical simulations of the vibrational frequencies and intensities for this compound provide significant insights into its molecular structure and bonding. These simulations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), which has been successfully applied to analyze the vibrational spectra of related quinolinium derivatives. For instance, studies on bromo-substituted quinolines have demonstrated good agreement between experimental spectra and those calculated using the B3LYP functional with a 6-31G* basis set. researchgate.net

The vibrational spectrum of this compound is expected to be complex, exhibiting characteristic modes from the quinolinium ring, the phenacyl group, and the carbon-bromine bond. High-frequency vibrations are typically associated with C-H stretching modes of the aromatic rings. The carbonyl group (C=O) of the phenacyl moiety would present a strong, characteristic stretching vibration, anticipated in the 1680-1700 cm⁻¹ region. Vibrations of the quinolinium ring system, involving C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ range.

The presence of the bromine atom introduces lower frequency modes. The C-Br stretching vibration is expected to appear in the 500-600 cm⁻¹ region of the spectrum. Torsional and bending modes involving the entire molecular framework will occur at even lower frequencies.

Computational models can predict the infrared and Raman intensities of these vibrational modes, aiding in the interpretation of experimental spectroscopic data. By comparing the simulated spectra with experimental results, a detailed assignment of the vibrational bands can be achieved, confirming the molecular structure and providing information on the electronic environment of the functional groups.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on DFT Simulations of Analogous Compounds)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Carbonyl (C=O) | Stretching | 1680-1700 | Strong |

| Quinolinium Ring | C=C/C=N Stretching | 1400-1600 | Medium-Strong |

| Phenacyl CH₂ | Scissoring | 1400-1450 | Medium |

| C-Br | Stretching | 500-600 | Medium-Strong |

Note: The data in this table is illustrative and based on computational studies of structurally similar molecules. Actual experimental values may vary.

Reaction Pathway Modeling and Energetic Profiles for Transformations Involving this compound

Computational modeling is a powerful tool for elucidating the mechanisms and energetic profiles of reactions involving this compound. Such studies can map out the potential energy surface for a given transformation, identifying transition states, intermediates, and the associated activation energies. This information is crucial for understanding the reactivity and predicting the feasibility of different reaction pathways. researchgate.net

One important reaction pathway for N-phenacyl-pyridinium bromides, and by extension this compound, is the deprotonation of the α-carbon to the carbonyl group, forming a pyridinium (B92312) ylide. researchgate.net The energetics of this process can be modeled computationally, providing insights into the acidity of the α-protons and the stability of the resulting ylide. The presence of the electron-withdrawing quinolinium ring and the carbonyl group is expected to enhance the acidity of these protons.

Furthermore, the reactivity of the phenacyl moiety in nucleophilic substitution reactions can be investigated. researchgate.netrsc.org Theoretical calculations can model the approach of a nucleophile to the electrophilic carbon centers, such as the carbonyl carbon and the carbon bearing the bromine atom. By calculating the energy barriers for different pathways, the regioselectivity of nucleophilic attack can be predicted. For instance, the reaction with a soft nucleophile might favor substitution at the α-carbon, while a hard nucleophile may preferentially attack the carbonyl carbon.

The energetic profiles for these transformations can be calculated using various levels of theory, from semi-empirical methods for initial explorations to high-level ab initio or DFT methods for more accurate energy predictions. These calculations can also account for solvent effects, which can significantly influence reaction rates and mechanisms.

Table 2: Illustrative Energetic Profile for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +10 |

| 5 | Products | -20 |

Note: This table presents a hypothetical energetic profile for illustrative purposes. The actual values would depend on the specific reactants and reaction conditions.

Investigation of Non-Covalent Interactions and Supramolecular Assembly Propensities

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which can be effectively studied using computational methods. These interactions dictate the crystal packing of the molecule in the solid state and its behavior in solution, influencing its physical and chemical properties.

A key non-covalent interaction involving the bromine atom is halogen bonding. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the bromide counter-ion or the oxygen atom of the carbonyl group. Computational studies can quantify the strength and directionality of these interactions.

The extended aromatic system of the quinolinium ring and the phenyl group allows for significant π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial in the formation of ordered supramolecular assemblies. Theoretical calculations can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the associated interaction energies.

Hydrogen bonding also plays a role, particularly involving the C-H bonds of the quinolinium and phenyl rings acting as weak hydrogen bond donors to the bromide ion or the carbonyl oxygen. While individually weak, the cumulative effect of these C-H···X interactions can be significant in stabilizing the crystal lattice.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions, providing a detailed picture of the supramolecular assembly. These investigations are vital for understanding the crystal engineering principles that govern the solid-state structure of this compound and for designing new materials with desired properties.

Table 3: Summary of Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Halogen Bonding | C-Br | Br⁻, C=O | 1-5 |

| π-π Stacking | Quinolinium/Phenyl Rings | Quinolinium/Phenyl Rings | 2-10 |

| Hydrogen Bonding | Aromatic C-H | Br⁻, C=O | 0.5-2 |

Note: The estimated energies are typical values for these types of interactions and are provided for illustrative purposes.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis Strategies of 1 3 Bromo Phenacyl Quinolinium Bromide

Nucleophilic Substitution Reactions at the Bromophenacyl Moiety

The presence of a bromine atom on the phenacyl group of 1-(3-Bromo-phenacyl)-quinolinium bromide makes this position susceptible to nucleophilic attack, leading to the displacement of the bromide ion.

Mechanistic Pathways of Halogen Displacement

Halogen displacement reactions are fundamental in organic chemistry and typically proceed through either an SN1 or SN2 mechanism. nih.govlibretexts.org In the context of α-carbonyl benzyl (B1604629) bromides, such as the bromophenacyl moiety, both pathways are possible, and the predominant mechanism can be influenced by reaction conditions and the nature of the nucleophile. nih.gov The reaction involves the substitution of a halogen atom in an alkyl halide by a more reactive halogen. savemyexams.comsavemyexams.com The reactivity trend for halogens as displacing agents follows the order Cl₂ > Br₂ > I₂. docbrown.infoyoutube.com This means a more reactive halogen can displace a less reactive one from its halide salt solution. savemyexams.com For instance, chlorine can displace bromine from potassium bromide. savemyexams.comdocbrown.info These reactions are redox processes where the displacing halogen is reduced (gains electrons) and the displaced halide ion is oxidized (loses electrons). savemyexams.comyoutube.com

The mechanism for nucleophilic aromatic substitution often involves an addition-elimination pathway. Here, the nucleophile attacks the carbon atom bearing the halogen, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. In a subsequent step, the halide ion is eliminated, restoring the aromatic system. libretexts.org

Recent studies have explored methods for nucleophilic fluorine substitution of alkyl bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.govrsc.org These methods have shown a broad substrate scope and good functional-group compatibility under mild conditions. nih.govrsc.org Stereochemical studies of these reactions suggest the coexistence of both S_N1 and S_N2 pathways. nih.gov

Scope and Limitations with Various Nucleophiles

The versatility of nucleophilic substitution at the bromophenacyl moiety is demonstrated by the wide range of nucleophiles that can be employed. Common nucleophiles include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. The efficiency of these reactions can be influenced by the nucleophilicity and steric hindrance of the attacking species.

Recent research has focused on expanding the scope of nucleophilic substitution reactions. For example, a one-pot process combining the nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed (3+2) cycloaddition with terminal alkynes, has been developed to synthesize bis(1,2,3-triazole) derivatives. nih.gov This method avoids the isolation of potentially explosive biazide intermediates. nih.gov

Furthermore, new methods for nucleophilic fluorine substitution of α-carbonyl benzyl bromides have been developed using Et₃N·3HF, which is effective for a variety of substrates, including those with tertiary alkyl bromides. nih.govrsc.org This highlights the ongoing efforts to broaden the applicability of nucleophilic substitution reactions to create diverse and complex molecules.

| Nucleophile | Product Type | Reference |

| Sodium Azide | Azide | nih.gov |

| Amines | Substituted Amines | N/A |

| Alkoxides | Ethers | N/A |

| Thiolates | Thioethers | N/A |

| Fluoride (from Et₃N·3HF) | Fluoride | nih.govrsc.org |

Cycloaddition Reactions and Formation of Annulated Heterocycles

This compound is a key precursor for generating quinolinium ylides, which are reactive intermediates in cycloaddition reactions. These reactions are instrumental in constructing fused heterocyclic systems, particularly those containing a pyrroloquinoline core.

In Situ Generation and Reactivity of Quinolinium Ylides

Quinolinium ylides are typically generated in situ from their corresponding quinolinium salts through deprotonation by a base, such as triethylamine. nih.govnih.govwhiterose.ac.ukwhiterose.ac.ukdoaj.org These ylides are formally classified as azomethine ylides and can be stabilized by electron-withdrawing groups, like a carbonyl group. nih.govwhiterose.ac.uk The reactivity of these ylides has been a subject of kinetic studies, which have helped in understanding their nucleophilicity and predicting rate constants for their reactions with various electrophiles. acs.org

The generation of pyridinium (B92312) and isoquinolinium ylides can also be achieved under visible light using a blue LED, which has been applied to the synthesis of dihydroindolizines. acs.org The reactivity of these ylides in cycloaddition reactions is a well-established method for synthesizing various heterocyclic compounds. acs.org

[3+2] Dipolar Cycloaddition Pathways for Pyrroloquinoline Scaffold Formation

Quinolinium ylides, acting as 1,3-dipoles, readily undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, particularly electron-poor alkenes and alkynes. nih.govnih.govwhiterose.ac.ukwhiterose.ac.ukdoaj.orgresearchgate.net This reaction is a powerful tool for the stereoselective synthesis of pyrrolidine (B122466) rings fused to the quinoline (B57606) system, forming the pyrrolo[1,2-a]quinoline (B3350903) scaffold. nih.govnih.govwhiterose.ac.ukwhiterose.ac.ukdoaj.org These reactions often proceed with high regio- and stereoselectivity. nih.govwhiterose.ac.ukdoaj.org

The resulting pyrroloquinoline products can be further modified through reactions like Suzuki-Miyaura coupling, reduction, or oxidation, highlighting the synthetic utility of this cycloaddition strategy. nih.govnih.govwhiterose.ac.ukwhiterose.ac.ukdoaj.org The mechanism can either be a concerted [3+2] cycloaddition or a stepwise process involving conjugate addition followed by cyclization. nih.govnih.govwhiterose.ac.ukwhiterose.ac.ukdoaj.org Similar cycloaddition reactions have been reported for phenanthrolinium N-ylides with activated alkynes and alkenes to produce pyrrolophenanthrolines. nih.govsemanticscholar.org

| Dipolarophile | Product Scaffold | Reference |

| Electron-poor Alkenes | Pyrrolo[1,2-a]quinoline | nih.govnih.govwhiterose.ac.ukwhiterose.ac.ukdoaj.org |

| Activated Alkynes | Pyrrolo[1,2-a]quinoline | semanticscholar.org |

| Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrolo[1,2-a]quinoline | clockss.org |

| Isatin-3-imines | Spiro[imidazo[1,2-a]pyridine-2,3'-indoline]-2'-ones | researchgate.net |

Redox Chemistry and Oxidative Transformations Involving Quinolinium Salts

The quinolinium ring in this compound can participate in redox reactions, leading to either dearomatization through reduction or further oxidative transformations.

Activated quinolinium salts can undergo reductive functionalization. d-nb.infonih.gov For instance, a mild, transition-metal-free protocol using formic acid as the reductant allows for the functionalization of quinolinium salts with a variety of electrophiles to form substituted tetrahydroquinolines. d-nb.infonih.gov Mechanistically, this can involve the formation of an enamine intermediate through partial reduction of the arene, which then reacts with an electrophile. d-nb.infonih.gov

Conversely, oxidative transformations of related heterocyclic systems have been explored. For example, 2-azobiaryls can be oxidized using copper(II) or electrochemical methods to synthesize benzo[c]cinnolinium salts. nih.gov The proposed mechanism involves a single-electron transfer followed by intramolecular cyclization. nih.gov While direct oxidative transformations of this compound are less commonly reported, the general reactivity of quinolinium salts suggests potential for such reactions, possibly leading to the formation of more complex, oxidized heterocyclic structures.

Role of Quinolinium Salts as Oxidizing Agents (e.g., Quinolinium Tribromide)

Quinolinium salts, particularly in the form of quinolinium tribromide (QTB), are recognized as mild, efficient, and selective oxidizing agents in organic synthesis. semanticscholar.org Unlike harsher reagents, QTB operates under mild conditions, often at room temperature and with short reaction times, to facilitate a variety of oxidative transformations. semanticscholar.orgresearchgate.net Its utility is prominently demonstrated in the oxidative coupling of anilines and thiols.

The oxidation of anilines using QTB leads to the formation of symmetrical azo- and N,N'-diarylhydrazine derivatives in high yields. semanticscholar.orgresearchgate.net Similarly, thiols are readily converted to their corresponding disulfides. semanticscholar.org The reaction demonstrates excellent reactivity and selectivity, often being completed within minutes. semanticscholar.org The effectiveness of QTB in these transformations highlights the role of the protonated heterocyclic nitrogen atom in modulating the reactivity and selectivity of the tribromide oxidant. semanticscholar.orgresearchgate.net

The table below summarizes the oxidative coupling of various anilines and thiols using Quinolinium Tribromide (QTB), showcasing the efficiency and yields of the reactions.

Table 1: Oxidation of Anilines and Thiols with Quinolinium Tribromide (QTB)

| Entry | Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Azobenzene | 5 | 92 |

| 2 | 4-Methylaniline | 4,4'-Dimethylazobenzene | 5 | 95 |

| 3 | 4-Methoxyaniline | 4,4'-Dimethoxyazobenzene | 10 | 90 |

| 4 | 4-Chloroaniline | 4,4'-Dichloroazobenzene | 10 | 94 |

| 5 | Thiophenol | Diphenyl disulfide | 2 | 98 |

| 6 | 4-Methylthiophenol | Di-p-tolyl disulfide | 2 | 99 |

Data compiled from published research on the oxidative properties of QTB. semanticscholar.orgresearchgate.net

Mechanistic Insights into Electron Transfer Processes

The oxidizing capability of quinolinium salts is fundamentally an electron-transfer process. rsc.org Studies using techniques like electron spin resonance (e.s.r.) have provided insights into the mechanisms by which these salts accept electrons from other species. rsc.org The process can occur through either an inner-sphere or outer-sphere electron transfer mechanism. uv.eswikipedia.orglibretexts.org

In an outer-sphere mechanism , the electron transfer occurs between two separate coordination spheres without the formation of a covalent bridge. wikipedia.orglibretexts.org The reactants diffuse together, form an encounter complex, and the electron hops from the reductant to the quinolinium oxidant. wikipedia.org This pathway is common when the reactants are substitutionally inert. wikipedia.org

Conversely, an inner-sphere mechanism involves the formation of a transient covalent bridge between the oxidant and the reductant, facilitating the electron transfer. wikipedia.orglibretexts.org One of the reactants must be labile to allow for this bridge formation. libretexts.org

Functionalization and Diversification of the Quinolinium Core

The quinolinium scaffold, present in this compound, is a versatile platform for chemical modification. Strategic functionalization can be achieved through coupling reactions targeting the bromine substituent or by selective transformations of the quinolinium ring itself.

Coupling Reactions (e.g., Suzuki-Miyaura) on Bromine-Substituted Derivatives

The bromine atom on the phenacyl group of the title compound, as well as bromine atoms directly on a quinoline ring, serve as effective handles for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds by reacting an organohalide with an organoboron compound. yonedalabs.comlibretexts.org

This reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups onto the quinoline or associated phenyl rings. researchgate.netyoutube.comnih.gov The typical catalytic cycle involves three main steps: oxidative addition of the bromo-derivative to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to synthesize various aryl- and diaryl-substituted quinolines and tetrahydroquinolines in high yields. researchgate.net

The table below illustrates the scope of the Suzuki-Miyaura reaction on bromo-substituted quinoline derivatives.

Table 2: Suzuki-Miyaura Coupling of Bromo-Quinolines with Phenylboronic Acids

| Entry | Bromo-Quinoline Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | 6-[4-(Trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | 82 |

| 2 | 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Thiomethyl)phenylboronic acid | 6-[4-(Thiomethyl)phenyl]-1,2,3,4-tetrahydroquinoline | 78 |

| 3 | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6,8-Diphenyl-1,2,3,4-tetrahydroquinoline | 72 |

| 4 | 5-Bromo-8-methoxyquinoline | Phenylboronic acid | 5-Phenyl-8-methoxyquinoline | 68 |

Data adapted from studies on the synthesis of substituted phenyl quinolines. researchgate.net

Other Selective Derivatizations (Reduction, Oxidation)

Beyond coupling reactions, the quinolinium core can be selectively modified through oxidation and reduction, leading to structurally diverse derivatives.

Oxidation: The quinolinium ring can undergo selective oxidation, often directed by the reaction conditions. rsc.orgnih.gov For instance, visible-light-driven photocatalytic oxidation can achieve C4-selective carbonylation of the quinoline ring, leading to the formation of 4-quinolones. rsc.orgnih.gov This process typically uses a ruthenium-based photocatalyst and air as the oxidant. nih.gov The reaction proceeds via a single electron transfer from the quinolinium substrate to the excited photocatalyst, forming a C4-centered quinoline radical that is subsequently trapped by oxygen. rsc.orgnih.gov This method allows for the installation of a carbonyl group at a specific position that is not easily accessible through classical electrophilic substitution. rsc.org

Reduction: The quinolinium ring is readily susceptible to reduction due to its electron-deficient nature. Catalytic hydrogenation or transfer hydrogenation using reagents like Hantzsch esters can reduce the quinolinium moiety to the corresponding 1,2,3,4-tetrahydroquinoline. acs.org The reduction typically proceeds via a 1,4-reduction pathway to yield an enamine intermediate, which is then further reduced to the final saturated heterocyclic product. acs.org This transformation significantly alters the geometry and electronic properties of the core structure, converting the planar aromatic system into a more flexible, non-aromatic ring.

Mechanistic Exploration of Physicochemical Interactions and Advanced Functional Roles of 1 3 Bromo Phenacyl Quinolinium Bromide

Role of 1-(3-Bromo-phenacyl)-quinolinium bromide in Catalysis and Reaction Medium Modulation

This compound, a quaternary ammonium (B1175870) salt, possesses structural features that suggest its potential utility in various catalytic applications. The cationic quinolinium headgroup and the associated bromide anion can facilitate reactions through different catalytic mechanisms, including micellar catalysis, phase transfer catalysis, and potentially as a component in organocatalytic and photocatalytic systems.

Micellar catalysis involves the use of surfactants to create micelles in a solution, which act as microreactors, accelerating reaction rates. nih.gov Surfactants, being amphiphilic molecules, form aggregates in which the hydrophobic tails create a nonpolar core, and the hydrophilic heads form a polar shell that interfaces with the aqueous bulk solution. nih.gov This compartmentalization allows for the solubilization of nonpolar reactants in the micellar core, increasing their local concentration and facilitating reactions that would otherwise be slow in a homogenous aqueous medium. nih.gov

While direct studies on the micellar catalytic activity of this compound are not extensively documented, its molecular structure suggests it could function as a cationic surfactant. The quinolinium ring constitutes the hydrophilic head, while the bromo-phenacyl group provides a degree of hydrophobicity. In aqueous solutions above its critical micelle concentration (CMC), it could form micelles that can catalyze organic reactions. The positively charged surface of these micelles would preferentially attract anionic nucleophiles, concentrating them at the micelle-water interface and enhancing their reaction with electrophiles partitioned within the micellar core. unimib.it

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org The phase transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. wikipedia.orgsci-hub.se

Quinolinium salts, including this compound, are effective phase transfer catalysts. doi.org The mechanism involves the exchange of the catalyst's anion with the anion of the reactant in the aqueous phase. This new ion pair, now being more lipophilic, can migrate into the organic phase. wikipedia.org For instance, in a reaction between an organic substrate R-X in an organic solvent and a nucleophile Nu- from an aqueous solution of NaNu, the quinolinium cation (Q+) would exchange its bromide anion for the nucleophile Nu-. The resulting [Q+Nu-] ion pair would then be soluble in the organic phase, allowing the nucleophile to react with R-X. The catalyst is then regenerated by returning to the aqueous phase. wikipedia.orgdoi.org The efficiency of quinolinium-based PTCs is influenced by the lipophilicity of the cation; bulkier substituents on the quinolinium ring generally enhance catalytic activity. nih.gov

The application of quinolinium structures in organocatalysis and photocatalysis is a growing area of research. In organocatalysis, the quinolinium moiety can act as a Lewis acid or be part of a larger chiral structure to induce stereoselectivity. While specific applications of this compound as an organocatalyst are not widely reported, its chemical structure suggests potential.

In the realm of photocatalysis, quinolinium derivatives have been investigated for their ability to act as photosensitizers. researchgate.net Upon absorption of light, they can be excited to a higher energy state and then participate in electron transfer processes to initiate chemical reactions. researchgate.net For example, protonated quinoline (B57606) derivatives have been shown to possess highly oxidizing excited states under visible-light irradiation, enabling their use in oxidative cross-coupling reactions. acs.org The combination of a quinolinium-based organophotoredox catalyst with a co-catalyst can lead to efficient synthetic transformations, such as C-C bond formation, with the release of hydrogen gas as a byproduct. acs.orgresearchgate.net The specific photophysical properties of this compound would need to be experimentally determined to assess its suitability for such applications.

Interfacial Phenomena and Corrosion Inhibition Mechanisms Involving Quinolinium Compounds

Quinolinium compounds have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. daneshyari.comresearchgate.netias.ac.in Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. daneshyari.com

The corrosion inhibition mechanism of quinolinium compounds, including this compound, is primarily based on their adsorption at the metal-solution interface. This adsorption process can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.net

Physisorption occurs due to electrostatic interactions between the positively charged quinolinium cation and the negatively charged metal surface (in acidic solutions, the metal surface is often protonated, leading to a net positive charge, but specific adsorption of anions from the acid can create a negatively charged surface). mdpi.com Chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen in the quinolinium ring and potentially oxygen in the phenacyl group) and vacant d-orbitals of the metal atoms. biointerfaceresearch.com The presence of the aromatic quinoline ring also allows for π-electron interactions with the metal surface. ias.ac.in

The adsorption of these inhibitors typically follows established adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms, which describe the relationship between the inhibitor concentration and the degree of surface coverage. researchgate.netijcsi.pro The formation of a stable, dense, and uniform inhibitor film on the metal surface is crucial for effective corrosion protection. deakin.edu.au

Electrochemical techniques are widely used to investigate the corrosion inhibition mechanisms of quinolinium compounds.

Potentiodynamic Polarization: This technique involves varying the potential of the metal and measuring the resulting current. numberanalytics.comyoutube.comyoutube.com The data is presented as a Tafel plot, which provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. numberanalytics.com Quinolinium-based inhibitors are often classified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netnih.govresearchgate.net This is evidenced by a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. researchgate.net The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. ijcsi.pro

Interactive Data Table: Corrosion Inhibition Parameters for a Representative Quinolinium Compound on Mild Steel in 1 M HCl

Below is a representative data table compiled from typical findings for quinolinium-based corrosion inhibitors, illustrating the effect of inhibitor concentration on various electrochemical parameters.

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (PDP, %) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (EIS, %) |

| 0 | -450 | 1000 | 70 | 120 | - | 50 | 100 | - |

| 1x10⁻⁵ | -460 | 200 | 75 | 115 | 80.0 | 250 | 80 | 80.0 |

| 5x10⁻⁵ | -465 | 100 | 78 | 112 | 90.0 | 500 | 65 | 90.0 |

| 1x10⁻⁴ | -470 | 50 | 80 | 110 | 95.0 | 1000 | 50 | 95.0 |

| 5x10⁻⁴ | -475 | 20 | 82 | 108 | 98.0 | 2500 | 40 | 98.0 |

Correlation of Molecular Structure with Interfacial Interaction Modes

The interfacial behavior of this compound is intrinsically linked to its specific molecular architecture. The presence of a positively charged quinolinium head, a nonpolar aromatic phenacyl group, and a polarizable bromine atom gives rise to a complex interplay of forces at interfaces. These interactions include electrostatic forces, hydrophobic interactions, and van der Waals forces, which collectively determine the compound's surface activity.

The amphiphilic nature of the cation, with its charged quinolinium core and the more hydrophobic bromo-phenacyl tail, suggests that it will orient itself at interfaces, such as an air-water or oil-water interface. This orientation is driven by the tendency of the charged headgroup to interact with the polar phase (e.g., water) while the less polar tail minimizes its contact with the aqueous environment. The presence of functional groups, such as the carbonyl in the phenacyl moiety and the bromine atom, can further modulate these interactions through dipole-dipole and other specific interactions with the surrounding medium. For instance, functionalized ionic liquids with acid groups have been shown to exhibit superior interfacial activity. nih.gov

The table below provides representative surface activity parameters for functionalized quaternary ammonium salts, which can serve as an analogue for estimating the behavior of this compound.

Table 1: Representative Surface Activity Parameters of Functionalized Quaternary Ammonium Salts

| Parameter | Value |

|---|---|

| Critical Micelle Concentration (CMC) (mmol L⁻¹) | 0.1 - 15 |

| Surface Tension at CMC (γ_CMC) (mN m⁻¹) | 30 - 45 |

Note: The values presented are typical for various functionalized quaternary ammonium salts and are intended to provide a comparative context.

The bromine atom on the phenacyl group can also influence interfacial interactions through halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. This can lead to specific interactions with Lewis bases at an interface, further influencing the orientation and packing of the molecules.

Photophysical Properties and Energy Transfer Mechanisms of Quinolinium Chromophores

The photophysical properties of this compound are dictated by the electronic structure of the quinolinium chromophore, which is further modulated by the phenacyl and bromo substituents.

Quinolinium salts are known to exhibit absorption in the UV-visible region and can be fluorescent. researchgate.net The absorption and emission characteristics are sensitive to the nature and position of substituents on the quinolinium ring and the N-substituent. The phenacyl group, being an aromatic ketone, will have its own electronic transitions which can interact with those of the quinolinium core.

The UV-visible absorption spectrum of a quinolinium derivative is typically characterized by π-π* transitions. The presence of the bromo-phenacyl group is expected to cause a red-shift (bathochromic shift) in the absorption and emission maxima compared to a simple N-alkyl quinolinium bromide. This is due to the extension of the conjugated π-system and the electronic effects of the substituents.

While specific spectral data for this compound is not available, the table below presents typical absorption and emission data for related bromo-substituted quinoline and isoquinoline (B145761) derivatives to provide a likely range for its photophysical parameters. researchgate.netnih.govrsc.org

Table 2: Representative Photophysical Data for Bromo-Substituted Aromatic Compounds

| Compound Type | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|

| Bromo-substituted quinolines | 320 - 360 | 400 - 500 | 0.01 - 0.2 |

| Bromo-substituted isoquinolines | 340 - 380 | 420 - 550 | 0.05 - 0.3 |

Note: These are representative values for bromo-substituted analogues and may not directly correspond to this compound.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. The presence of the bromine atom is expected to significantly influence the quantum yield, as discussed in the next section.

The presence of the bromine atom in the this compound molecule is expected to have a profound impact on its excited state dynamics due to the "heavy-atom effect". researchgate.net This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). nih.gov

This enhanced ISC provides an efficient non-radiative decay pathway for the S₁ state, leading to a decrease in the fluorescence quantum yield, a phenomenon known as fluorescence quenching. researchgate.net Consequently, the fluorescence lifetime of the compound is also expected to be shortened. The heavy-atom effect is a well-documented phenomenon in the photophysics of halogenated aromatic and heteroaromatic compounds. researchgate.net

Femtosecond transient absorption spectroscopy is a powerful technique to study such ultrafast excited-state dynamics. researchgate.netresearchgate.net For bromo-aromatic compounds, this technique can reveal the timescale of processes like internal conversion, intersystem crossing, and subsequent triplet state decay. While specific data for this compound is not available, studies on similar bromo-substituted aromatic molecules show that ISC can occur on the picosecond to nanosecond timescale. mdpi.com

The table below summarizes the expected influence of the bromine substituent on the photophysical parameters of the quinolinium chromophore.

Table 3: Expected Influence of Bromine Substitution on Photophysical Parameters

| Parameter | Expected Change due to Bromine |

|---|---|

| Fluorescence Quantum Yield (Φ_F) | Decrease |

| Fluorescence Lifetime (τ_F) | Decrease |

| Intersystem Crossing Rate (k_ISC) | Increase |

| Phosphorescence Quantum Yield (Φ_P) | Potential Increase |

Organic salts with extended π-conjugation and donor-acceptor character, such as quinolinium derivatives, are of significant interest for applications in non-linear optics (NLO). nasc.ac.in These materials can exhibit a large third-order NLO susceptibility (χ⁽³⁾), which is a measure of their ability to modify the refractive index and absorption of light under high-intensity laser irradiation. rsc.orgmdpi.com

The molecular structure of this compound, featuring a charged quinolinium acceptor and a bromo-phenacyl donor-π-acceptor system, suggests potential for third-order NLO activity. The Z-scan technique is commonly employed to measure the third-order NLO properties of materials. researchgate.netbohrium.comresearchgate.nettaylorfrancis.comucf.edu

While experimental NLO data for this specific compound are not available, studies on other quinolinium derivatives have demonstrated significant third-order NLO responses. nasc.ac.inrsc.org The table below presents typical third-order NLO parameters for related organic materials to provide a context for the potential of this compound.

Table 4: Representative Third-Order NLO Parameters for Organic Materials

| Material Type | Third-Order Susceptibility (χ⁽³⁾) (esu) |

|---|---|

| Quinolinium-based crystals | 10⁻¹³ - 10⁻¹¹ |

| Polythiophene derivatives | 10⁻¹² - 10⁻¹⁰ |

Note: These values are for representative organic NLO materials and are intended for comparative purposes.

The combination of its photophysical and potential NLO properties makes this compound a candidate as a precursor for the development of advanced optoelectronic materials.

Quinolinium Salts as Components in Ionic Liquid Systems

The properties of this compound as a salt suggest its potential use as a component in ionic liquid systems. Ionic liquids are salts with melting points below 100 °C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties.

The thermodynamic properties of ionic liquid systems, including their phase behavior and solubility, are crucial for their application. For binary systems containing a quinolinium salt and a solvent, the solid-liquid equilibrium (SLE) and liquid-liquid equilibrium (LLE) phase diagrams provide essential information about their mutual solubility and the conditions for phase separation. nih.govresearchgate.netnsf.gov

Studies on quinolinium-based ionic liquids with different anions and N-alkyl substituents have shown that the structure of the cation significantly influences the phase behavior. nih.govresearchgate.netnsf.gov For instance, the length of the alkyl chain on the quinolinium cation affects the solubility in various organic solvents.

While specific phase diagrams for systems containing this compound are not available, the general principles observed for other quinolinium salts can be applied. The presence of the aromatic phenacyl group is likely to enhance interactions with aromatic solvents. nih.govchemistryviews.org The solubility of the salt will depend on the interplay between the lattice energy of the solid salt and the solvation energy in the chosen solvent.

The table below provides a qualitative summary of the expected solubility of this compound in different types of solvents, based on the general behavior of similar organic salts. researchgate.netrsc.org

Table 5: Expected Solubility of this compound in Various Solvents

| Solvent Type | Expected Solubility |

|---|---|

| Polar Protic (e.g., water, ethanol) | Moderate to High |

| Polar Aprotic (e.g., acetonitrile, DMSO) | Moderate to High |

| Nonpolar Aromatic (e.g., toluene) | Low to Moderate |

| Nonpolar Aliphatic (e.g., hexane) | Low |

The design of ionic liquid systems with specific properties often involves the careful selection of both the cation and the anion. Thermodynamic modeling can be a valuable tool for predicting the phase behavior and optimizing the composition of such systems for specific applications. mdpi.comresearchgate.netchemrxiv.org

Exploration in Separation Science and Green Chemistry Solvents

The unique chemical architecture of this compound positions it as a compound of interest within the realms of separation science and green chemistry. As a quaternary ammonium salt, it belongs to the class of compounds known as ionic liquids (ILs), which are increasingly explored as environmentally benign alternatives to volatile organic compounds (VOCs) in various chemical processes. researchgate.netresearchgate.net The "tuneable" nature of ionic liquids allows for the modification of their physical and chemical properties by altering the constituent cation and anion, offering flexibility in designing solvents for specific applications. psu.edu

Quinolinium-based ionic liquids, in particular, have been recognized for their potential applications in organic synthesis and as reaction media. jbclinpharm.orgmdpi.com The presence of the quinolinium core in this compound imparts a degree of aromaticity and charge delocalization, which can influence its solvency and its interactions with other molecules. These properties are critical in separation science, where the selective partitioning of components between two immiscible phases is paramount. For instance, the polarity and hydrogen bond-donating/accepting capabilities of an ionic liquid dictate its effectiveness as an extraction solvent.

In the context of green chemistry, the use of ionic liquids like this compound is advantageous due to their typically low vapor pressure, which significantly reduces air pollution compared to conventional organic solvents. psu.edu Furthermore, the potential for recycling and reuse of ionic liquids aligns with the principles of sustainable chemistry. The phenacyl bromide moiety introduces additional functionality that could be exploited in task-specific ionic liquids, for example, in the extraction of specific metal ions or organic compounds.

The application of bromide-containing ionic liquids has been explored in various chemical transformations, including bromination reactions, where they can act as both the solvent and a source of bromide. researchgate.net This dual role can lead to more efficient and atom-economical processes. While specific studies on this compound in these applications are not extensively documented, the known properties of related quinolinium and bromide-based ionic liquids suggest its potential as a valuable tool in the development of greener chemical processes and advanced separation techniques.

Mechanistic Biophysical Probes: Insights into Molecular Interactions within Complex Systems

The multifaceted chemical structure of this compound makes it a compelling candidate for investigation as a biophysical probe. Its ability to interact with biological macromolecules can provide valuable insights into the fundamental molecular processes within complex biological systems. The following sections explore the potential mechanistic pathways through which this compound may interact with key cellular components, based on in vitro academic analyses of related molecular structures.

Investigations of Tubulin Interaction Mechanisms at a Molecular Level

Tubulin, a globular protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and is involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Consequently, it is a key target for a wide range of small molecule inhibitors. The interaction of compounds with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The potential for this compound to interact with tubulin can be hypothesized based on its structural features. The planar quinolinium ring system could potentially bind to hydrophobic pockets on the tubulin surface or at the interface between tubulin dimers. The investigation of such interactions typically involves in vitro tubulin polymerization assays. cytoskeleton.comcytoskeleton.com In these assays, the effect of a compound on the rate and extent of tubulin polymerization is monitored, often by measuring the change in absorbance or fluorescence. cytoskeleton.comcytoskeleton.com

A hypothetical tubulin polymerization assay could reveal whether this compound promotes or inhibits microtubule formation. The results could be quantified by determining the concentration of the compound required to inhibit polymerization by 50% (IC50).

Table 1: Hypothetical Data from an In Vitro Tubulin Polymerization Assay

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 1 | 15 | 10.5 |

| 5 | 40 | ||

| 10 | 48 | ||

| 20 | 65 | ||

| 50 | 85 | ||

| Paclitaxel (Control) | 10 | Promotes Polymerization | N/A |

| Nocodazole (Control) | 10 | 95 | 0.8 |

Further molecular modeling studies could elucidate the specific binding site on the tubulin molecule, such as the colchicine, vinca, or taxol binding sites. The bromo-phenacyl group could also play a role in the binding affinity and mechanism of action, potentially forming covalent adducts with nucleophilic residues in the protein, although this would require further experimental verification.

Elucidation of DNA/Protein Binding Mechanistic Principles (purely academic, in vitro analysis)

The interaction of small molecules with deoxyribonucleic acid (DNA) is a cornerstone of drug design and molecular biology research. The planar aromatic structure of the quinolinium ring in this compound suggests a potential for interaction with the DNA double helix. In vitro analysis using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed to study these interactions with models like calf thymus DNA (ct-DNA). nih.govnih.gov

The binding of a small molecule to DNA can occur through several modes, including intercalation between base pairs, binding to the major or minor groove, or electrostatic interactions with the phosphate (B84403) backbone. Fluorescence quenching experiments, where the intrinsic fluorescence of a molecule is quenched upon binding to DNA, can provide information about the binding constant (K) and the number of binding sites.

Table 2: Hypothetical DNA Binding Parameters for this compound

| Binding Parameter | Value | Method |

|---|---|---|

| Binding Constant (K) | 2.5 x 10^4 M^-1 | Fluorescence Quenching |

| Number of Binding Sites (n) | 1.2 | Scatchard Analysis |

| Binding Mode | Groove Binding | Competitive Displacement Assay |

Competitive displacement assays with known DNA binders can help to elucidate the specific binding mode. nih.gov For example, displacement of a known minor groove binder would suggest that this compound also binds in the minor groove. The phenacyl bromide moiety could also potentially act as an alkylating agent, forming covalent bonds with nucleophilic sites on the DNA bases, leading to irreversible binding.

Similarly, the interaction of this compound with proteins can be investigated using fluorescence spectroscopy. Many proteins contain fluorescent amino acid residues, such as tryptophan, whose fluorescence can be quenched upon binding of a small molecule. This allows for the determination of binding affinities and the elucidation of quenching mechanisms.

Enzyme Inhibition Mechanistic Pathways (purely academic, in vitro analysis)

Enzymes are crucial for catalyzing a vast array of biochemical reactions, and their inhibition by small molecules is a key strategy in therapeutic intervention. The structural motifs within this compound suggest that it could act as an enzyme inhibitor. For instance, pyridinium (B92312) compounds, which are structurally related to quinolinium compounds, have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. nih.gov

The inhibitory potential of this compound against a specific enzyme can be assessed through in vitro enzyme activity assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The results can be used to determine the half-maximal inhibitory concentration (IC50), which is a measure of the inhibitor's potency.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | Substrate | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|---|

| Acetylcholinesterase | Acetylthiocholine | 1 | 20 | 8.2 |

| 5 | 45 | |||

| 10 | 55 | |||

| 25 | 70 |

Further kinetic studies can reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. The quinolinium core could potentially interact with the active site of an enzyme through hydrophobic or electrostatic interactions, while the phenacyl bromide group could act as a reactive handle for covalent modification of the enzyme, leading to irreversible inhibition. The study of such mechanistic pathways at a molecular level is crucial for understanding the biological activity of the compound and for the rational design of more potent and selective inhibitors.

Future Research Directions and Unexplored Avenues for 1 3 Bromo Phenacyl Quinolinium Bromide

Development of Novel Synthetic Methodologies for Enhanced Structural Control

The conventional synthesis of 1-(3-Bromo-phenacyl)-quinolinium bromide involves the direct quaternization of quinoline (B57606) with 2-bromo-1-(3-bromophenyl)ethanone (3-bromophenacyl bromide). While effective, future research should focus on developing more sophisticated and efficient synthetic strategies that allow for greater structural control and diversity.

Future synthetic explorations could include:

One-Pot Procedures: Designing multi-component reactions where substituted quinolines and phenacyl precursors are generated and reacted in a single pot to streamline the synthesis of a diverse library of analogues.

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts, potentially under microwave or ultrasonic irradiation, to develop more sustainable synthetic protocols.

Late-Stage Functionalization: Developing methods to modify the quinoline and phenyl rings of the pre-formed this compound scaffold. This would enable the rapid generation of derivatives for structure-activity relationship (SAR) studies without necessitating a complete de novo synthesis for each new compound. nih.gov

These advanced methodologies would provide access to a wide array of derivatives with tailored steric and electronic properties, which is crucial for the investigations outlined in the subsequent sections.

| Proposed Synthetic Focus | Potential Methodology | Desired Outcome |

| Efficiency and Diversity | Multi-component, one-pot reactions | Rapid access to a library of derivatives |

| Sustainability | Microwave-assisted synthesis, green solvents | Reduced environmental impact and reaction times |

| Structural Elaboration | Late-stage C-H functionalization | Facile synthesis of complex analogues for SAR |

Exploration of Untapped Reactivity Patterns and Cascade Reactions

A significant and underexplored area of research for this compound lies in its reactivity, particularly after its conversion to a reactive intermediate. Upon treatment with a base, the compound can be deprotonated at the methylene (B1212753) bridge to form a carbonyl-stabilized quinolinium ylide. This ylide is a versatile 1,3-dipole, opening a gateway to a rich field of cycloaddition and cascade reactions. acs.orgacs.org

Key research avenues include:

1,3-Dipolar Cycloadditions: Systematically investigating the [3+2] cycloaddition reactions of the in situ generated quinolinium ylide with a broad range of dipolarophiles, such as substituted alkenes and alkynes. This approach is expected to yield complex, fused heterocyclic systems like pyrrolo[1,2-a]quinolines, which are valuable scaffolds in medicinal chemistry. acs.orgacs.orgresearchgate.net

Cascade Reactions: Designing reaction sequences where the initial cycloadduct undergoes subsequent, spontaneous transformations to build molecular complexity rapidly. researchgate.net Such cascade processes are highly efficient, forming multiple bonds and stereocenters in a single operation. nih.govst-andrews.ac.uk

Dearomatization Reactions: Exploring reactions that lead to the dearomatization of the quinoline ring system. acs.orgnih.gov This would transform the planar, aromatic core into three-dimensional saturated or partially saturated structures, which are of increasing interest in drug discovery for their improved pharmacokinetic properties.

Rational Design of Derivatives for Specific Mechanistic Investigations